molecular formula C10H14O B107526 (+)-Isopiperitenone CAS No. 16750-82-6

(+)-Isopiperitenone

Cat. No. B107526
CAS RN: 16750-82-6
M. Wt: 150.22 g/mol
InChI Key: SEZLYIWMVRUIKT-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Isopiperitenone is a natural compound that belongs to the class of terpenoids. It is found in various plant species, including Mentha piperita, which is commonly known as peppermint. (+)-Isopiperitenone has been the subject of scientific research due to its potential therapeutic properties.

Scientific Research Applications

Metabolic Pathways and Biotransformation

  • Metabolism in Peppermint : (+)-Isopiperitenone plays a crucial role in the metabolic pathways of peppermint. Studies show that it is involved in the conversion process to other compounds like (+)-pulegone, (-)-menthone, and (+)-isomenthone (Croteau & Venkatachalam, 1986).
  • Biotransformation in Mentha Piperita : In cell cultures of Mentha piperita, (+)-Isopiperitenone undergoes biotransformation, resulting in various hydroxylated and epoxidized derivatives. This highlights its role in natural product synthesis and potential pharmaceutical applications (Park & Kim, 1998).

Photochemistry

  • Photochemical Reactions : (+)-Isopiperitenone exhibits unique photochemical reactions under ultraviolet irradiation, leading to the formation of distinct compounds. This could have implications in photochemistry and organic synthesis (Erman & Gibson, 1969).

Role in Pheromone Chemistry

  • Pheromone in Mites : S-(+)-Isopiperitenone, a form of Isopiperitenone, has been identified as both an alarm and a sex pheromone in certain mite species. This discovery opens avenues in the study of chemical ecology and pest control (Maruno, Mori, & Kuwahara, 2012).

Enzymatic Studies

  • Enzymatic Reactions in Peppermint : The conversion of isopiperitenol to isopiperitenone, and then to piperitenone, by enzymes in peppermint leaves, underlines its significance in understanding enzymatic processes and potential biotechnological applications (Kjonaas, Venkatachalam, & Croteau, 1985).

Cytochrome P450 Involvement

  • Cytochrome P450 Involvement : The biotransformation of Isopiperitenone in Mentha piperita involves cytochrome P450, indicating its importance in plant biochemistry and pharmacology (Park, Chang, Kim, & Kim, 1999).

Monoterpene Biosynthesis

Isopiperitenol Dehydrogenase

  • Isopiperitenol Dehydrogenase in Perilla : Studies have isolated isopiperitenol dehydrogenases from Perilla, which are involved in the oxidation of isopiperitenol to isopiperitenone, indicating its role in the biosynthesis of natural products (Sato-Masumoto & Ito, 2014).

properties

IUPAC Name

(6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9H,1,4-5H2,2-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZLYIWMVRUIKT-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(CC1)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@@H](CC1)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Isopiperitenone
Reactant of Route 2
(+)-Isopiperitenone
Reactant of Route 3
(+)-Isopiperitenone
Reactant of Route 4
(+)-Isopiperitenone
Reactant of Route 5
(+)-Isopiperitenone
Reactant of Route 6
(+)-Isopiperitenone

Q & A

A: (+)-Isopiperitenone is a key intermediate in the menthol biosynthetic pathway in peppermint (Mentha x piperita). It is produced from (+)-cis-isopulegone by the enzyme (-)-isopiperitenone reductase (IPR). [, ]

A: Yes, (+)-isopiperitenone can be transformed into several other monoterpenes in peppermint cell cultures. Studies show its conversion into (+)-pulegone, piperitenone, (-)-7-hydroxyisopiperitenone, and two unidentified products. [, ]

A: In peppermint, (+)-isopiperitenone is reduced by isopiperitenone reductase (IPR) to form (+)-cis-isopulegone. Additionally, cytochrome P450 monooxygenases have been implicated in the oxidation of (-)-(4R)-isopiperitenone to various hydroxylated derivatives, including the major metabolite (-)-7-hydroxyisopiperitenone. [, , ]

A: Research indicates that jasmonic acid plays a role in regulating the biotransformation of (-)-isopiperitenone in peppermint cell cultures, potentially affecting the production of specific metabolites. []

ANone: The molecular formula of (+)-isopiperitenone is C10H14O, and its molecular weight is 150.22 g/mol.

A: (+)-Isopiperitenone and its isomers can be differentiated by their characteristic NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) spectra. Each isomer exhibits unique chemical shifts and fragmentation patterns. [, , ]

A: (+)-Isopiperitenone, containing an α,β-unsaturated ketone, readily participates in various reactions, including reduction, oxidation, and isomerization. [, ]

A: Yes, (+)-isopiperitenone has been shown to undergo kinetic resolution in reactions with chiral cyclopentenyllithium reagents, leading to the formation of optically active products. [, ]

A: While (+)-isopiperitenone itself has not been extensively studied for these properties, essential oils rich in (+)-isopiperitenone, such as those from Lippia javanica and Mentha longifolia, have demonstrated antifungal activity against various fungi, including Aspergillus flavus, a known aflatoxin producer. [, ]

A: Studies have identified (S)-(+)-isopiperitenone as the female sex pheromone in the storage mite Tyrophagus similis. []

A: (+)-Isopiperitenone is found in the essential oils of various plants, primarily those in the genus Mentha (mint). Significant sources include peppermint (Mentha x piperita), spearmint (Mentha spicata), and pennyroyal (Mentha pulegium). [, , ]

A: Yes, the presence and quantity of (+)-isopiperitenone, along with other monoterpenes, can help differentiate between different Mentha species and chemotypes. For instance, M. rotundifolia derived from a French mutant strain is distinguished by a high isopiperitenone content. []

A: Researchers have successfully engineered tobacco plants to produce (+)-trans-isopiperitenol, which can be further converted into (+)-isopiperitenone. This involved the introduction of genes encoding limonene-3-hydroxylase and other relevant enzymes. []

A: Challenges include ensuring proper enzyme localization and activity, optimizing substrate availability, and mitigating potential toxicity or unintended metabolic conversions of the desired product. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.